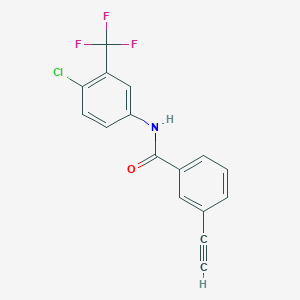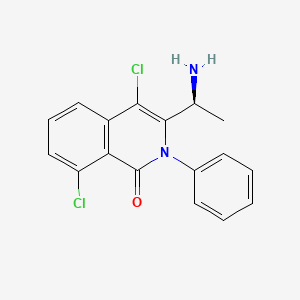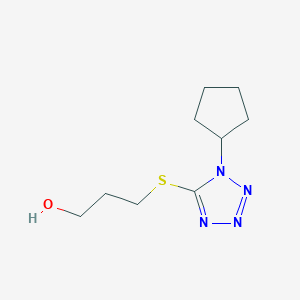
Methyl 3-(6-methylnicotinamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-methylnicotinamido)propanoate is an organic compound that belongs to the class of esters It is derived from nicotinic acid, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methylnicotinamido)propanoate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-methylnicotinic acid+methanolsulfuric acidMethyl 3-(6-methylnicotinamido)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-methylnicotinamido)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The nicotinamido group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: 6-methylnicotinic acid
Reduction: 6-methylnicotinamide
Substitution: Various amides or esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 3-(6-methylnicotinamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of vitamin B3 deficiency-related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-methylnicotinamido)propanoate involves its conversion to nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺) in the body. These coenzymes play crucial roles in redox reactions, energy metabolism, and cellular signaling pathways. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 3-(nicotinamido)propanoate
Uniqueness
Methyl 3-(6-methylnicotinamido)propanoate is unique due to the presence of the 6-methyl group on the nicotinamido moiety. This structural feature can influence its reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds. The 6-methyl group may enhance its stability and alter its interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 3-[(6-methylpyridine-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-4-9(7-13-8)11(15)12-6-5-10(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,12,15) |
Clave InChI |
BKPBKGIMMALGDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)


![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)

![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)





